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Efficacy & Safety Data Summary

Comparison & Outcome
Risk Ratio / Hazard Ratio
(95% Confidence
Interval)

Source & Context

Clopidogrel vs. Aspirin
(Monotherapy)

Major Adverse Cardiovascular &
Cerebrovascular Events (MACCE)

RR 0.72 (0.53–0.97) [1] Long-term secondary prevention
after recent ischemic stroke [1].

Recurrent Ischemic Stroke RR 0.72 (0.55–0.94) [1] Long-term secondary prevention
after recent ischemic stroke [1].

Net Adverse Clinical & Cerebral
Events (NACCE)

HR 0.47 (0.23–0.95) [2] Maintenance monotherapy after
initial DAPT for non-cardioembolic

stroke [2].

All-Cause Mortality HR 0.16 (0.03–0.79) [2] Maintenance monotherapy after

initial DAPT for non-cardioembolic
stroke [2].

Bleeding Risk RR 0.57 (0.45–0.74) [1] Long-term secondary prevention
after recent ischemic stroke [1].
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Comparison & Outcome
Risk Ratio / Hazard Ratio
(95% Confidence
Interval)

Source & Context

DAPT (Clopidogrel+ASA) vs.
Aspirin (Monotherapy)

Recurrent Ischemic Stroke RR 0.74 (0.68–0.81) [3] Acute ischemic stroke or TIA
(short-term use, 21-90 days) [3].

Major Adverse Cardiovascular
Events (MACE)

RR 0.77 (0.71–0.84) [3] Acute ischemic stroke or TIA
(short-term use, 21-90 days) [3].

Hemorrhagic Stroke RR 2.13 (1.09–4.17) [3] Acute ischemic stroke or TIA
(short-term use) [3].

Major Bleeding RR 2.21 (1.48–3.32) [3] Acute ischemic stroke or TIA
(short-term use) [3].

Key Experimental Protocols

Understanding the methodologies behind this evidence is crucial for critical appraisal.

Protocol: Systematic Review & Meta-Analysis of DAPT vs.
Aspirin

This methodology is exemplified by the 2025 meta-analysis by [3].

Data Sources & Search: Systematic searches were performed in major databases (PubMed,
Embase, Scopus, Cochrane, Web of Science) from inception to August 2024.

Eligibility Criteria (PICO):
Population: Patients with acute ischemic stroke (especially minor/mild) or transient ischemic

attack (TIA).
Intervention: Dual antiplatelet therapy (DAPT - primarily clopidogrel + aspirin).

Comparator: Aspirin monotherapy.
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Outcomes: Efficacy (recurrent ischemic stroke, MACE) and safety (hemorrhagic stroke, major

bleeding).
Study Design: Included only Randomized Controlled Trials (RCTs).

Statistical Analysis: Pooled Risk Ratios (RR) with 95% Confidence Intervals (CIs) were calculated
using inverse variance and random-effects models. Heterogeneity was assessed using the I² statistic.

Trial Sequential Analysis (TSA) was conducted to control for random errors.

Protocol: Cohort Study on Monotherapy Maintenance

The 2025 retrospective cohort study by [2] provides a model for evaluating long-term monotherapy.

Study Population & Design: A retrospective analysis of a prospective registry of patients with non-
cardioembolic acute ischemic stroke. All patients received initial DAPT for 3 weeks to 3 months

before switching to monotherapy.
Groups: Patients were grouped into those who switched to clopidogrel or aspirin monotherapy for

long-term maintenance.
Primary Outcome: Net Adverse Clinical and Cerebral Events (NACCE), a composite of MACE,

major bleeding, and all-cause death.
Statistical Analysis: Kaplan-Meier analysis and multivariate Cox proportional hazards regression

models were used to compare outcomes between groups, adjusting for confounders like age, sex,
and comorbidities.

Clinical Application Workflow

The following diagram synthesizes the evidence into a potential clinical decision pathway for selecting

antiplatelet therapy in stroke prevention.
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Patient with Ischemic Stroke/TIA

Determine Treatment Phase

Acute/Early Phase
(First 3 weeks to 3 months)

Long-Term Maintenance Phase
(After initial 3 weeks-3 months)

Initiate Dual Antiplatelet Therapy (DAPT)
Clopidogrel + Aspirin

Superior efficacy for preventing
recurrent stroke  [3]

Monitor for increased
bleeding risk  [3]

Switch to Antiplatelet Monotherapy

Clopidogrel vs. Aspirin?

Prefer Clopidogrel Monotherapy
Lower risk of NACCE & mortality
Favorable bleeding profile  [1] [2]

  Based on current evidence

Aspirin Monotherapy
Remains a guideline-recommended option

  If clopidogrel not suitable

Click to download full resolution via product page

Conclusion for Research and Development

In summary, the data reveals a clear efficacy trade-off:

Dual Antiplatelet Therapy (DAPT) offers superior ischemic event reduction in the high-risk acute

phase but at the cost of a significantly increased bleeding risk [3]. This defines a narrow therapeutic
window where short-term use is beneficial.

Clopidogrel Monotherapy demonstrates a compelling profile for long-term maintenance, showing
not only efficacy in preventing vascular events but also potential advantages in reducing mortality and

bleeding compared to aspirin [1] [2].
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These findings highlight critical considerations for drug development, such as optimizing treatment duration

for DAPT to maximize benefit-risk ratio and investigating the mechanisms behind clopidogrel's potential

mortality benefit.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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